

High-Yield Synthesis of 4-Methyl-5phenylisoxazole Derivatives: Application Notes and Protocols

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Compound of Interest		
Compound Name:	4-Methyl-5-phenylisoxazole	
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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the high-yield synthesis of **4-methyl-5-phenylisoxazole** derivatives, a class of compounds of significant interest in medicinal chemistry and drug discovery. The methodologies outlined are based on robust and well-documented chemical transformations, primarily centered around the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes followed by palladium-catalyzed cross-coupling reactions.

Introduction

Isoxazole derivatives are a cornerstone in pharmaceutical sciences, exhibiting a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific substitution pattern on the isoxazole ring plays a crucial role in modulating their pharmacological profile. The **4-methyl-5-phenylisoxazole** scaffold, in particular, is a key structural motif in several biologically active molecules. This document details a reliable and high-yielding synthetic strategy to access these valuable compounds.

Overall Synthetic Strategy

The presented synthesis plan involves a two-step sequence:

• Electrophilic Cyclization: A 2-alkyn-1-one O-methyl oxime undergoes an electrophilic cyclization reaction using an iodine source to regioselectively form a 4-iodo-5-



phenylisoxazole intermediate. This reaction is typically high-yielding and proceeds under mild conditions.[1][2][3][4]

Palladium-Catalyzed Cross-Coupling: The resulting 4-iodoisoxazole is then subjected to a
palladium-catalyzed cross-coupling reaction with a suitable methylating agent to introduce
the methyl group at the 4-position, affording the desired 4-methyl-5-phenylisoxazole
derivative.



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Caption: Overall workflow for the synthesis of **4-methyl-5-phenylisoxazole** derivatives.

Experimental Protocols Protocol 1: Synthesis of (Z)-1-phenyl-2-butyn-1-one O-methyl oxime

This protocol describes the formation of the key oxime precursor required for the electrophilic cyclization.

Materials:

- 1-Phenyl-2-butyn-1-one
- · Methoxylamine hydrochloride
- Pyridine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Methanol (MeOH)



- Dichloromethane (DCM)
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- To a solution of 1-phenyl-2-butyn-1-one (1.0 eq) in methanol, add methoxylamine hydrochloride (1.5 eq), pyridine (2.0 eq), and anhydrous sodium sulfate (2.0 eq).
- Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-1-phenyl-2-butyn-1-one O-methyl oxime.

Protocol 2: Synthesis of 4-lodo-5-methyl-3-phenylisoxazole

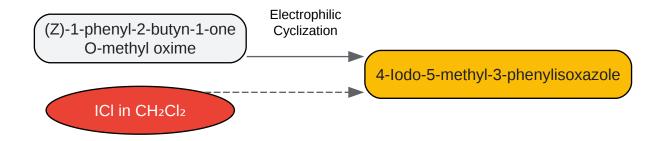
This protocol details the high-yield electrophilic cyclization to form the 4-iodoisoxazole intermediate.[1][4]

Materials:

- (Z)-1-phenyl-2-butyn-1-one O-methyl oxime
- Iodine monochloride (ICI, 1.0 M solution in CH₂Cl₂)



- Dichloromethane (CH₂Cl₂)
- Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
- Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)



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Caption: Electrophilic iodocyclization of the O-methyl oxime precursor.

Procedure:

- Dissolve the (Z)-1-phenyl-2-butyn-1-one O-methyl oxime (1.0 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add a 1.0 M solution of iodine monochloride in dichloromethane (1.1 eq) dropwise to the reaction mixture.
- Allow the reaction to stir at 0 °C and monitor its completion by TLC.
- Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
- Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
- Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.



• The crude product can be purified by flash column chromatography to yield 4-iodo-5-methyl-3-phenylisoxazole.

Protocol 3: Synthesis of 4-Methyl-5-phenylisoxazole Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol describes the final step to introduce the methyl group at the 4-position of the isoxazole ring.

Materials:

- 4-Iodo-5-methyl-3-phenylisoxazole
- · Methylboronic acid or a suitable methylboronic acid ester
- Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
- Triphenylphosphine (PPh₃) or other suitable phosphine ligand
- Potassium carbonate (K₂CO₃) or another suitable base
- Toluene or another suitable solvent
- Water
- Ethyl acetate (EtOAc)
- Brine
- Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

- In a reaction vessel, combine 4-iodo-5-methyl-3-phenylisoxazole (1.0 eq), methylboronic acid (1.5 eq), palladium catalyst (e.g., Pd(OAc)₂ 0.05 eq and PPh₃ 0.1 eq), and the base (e.g., K₂CO₃ 2.0 eq).
- Add a mixture of toluene and water (e.g., 4:1 v/v) to the vessel.



- Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
- Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
- Cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to obtain the desired 4-methyl-5phenylisoxazole derivative.

Data Presentation

The following tables summarize the expected yields for the key synthetic steps based on literature precedents for analogous substrates.[1][2][4]

Table 1: Yields for the Synthesis of 4-Iodo-5-substituted-3-phenylisoxazoles

R Group at C5	Yield (%)
Methyl	85-95
Ethyl	80-90
Phenyl	88-98
tert-Butyl	75-85

Table 2: Representative Yields for Palladium-Catalyzed Cross-Coupling of 4-lodoisoxazoles

Cross-Coupling Partner	Catalyst System	Yield (%)
Phenylboronic acid	Pd(OAc) ₂ / SPhos	85-95
Phenylacetylene	PdCl2(PPh3)2 / Cul	80-90
N-Acryloylmorpholine	Pd(OAc) ₂ / P(o-tol) ₃	90-99



Note: The yields for the methylation reaction with methylboronic acid are expected to be in a similar high range as other Suzuki-Miyaura couplings.

Conclusion

The synthetic route detailed in this application note provides a reliable and high-yielding method for the preparation of **4-methyl-5-phenylisoxazole** derivatives. The use of electrophilic cyclization followed by palladium-catalyzed cross-coupling offers a versatile approach to introduce a variety of substituents on the isoxazole core, making it highly valuable for the generation of compound libraries for drug discovery and development. The provided protocols are robust and can be adapted for the synthesis of a wide range of analogs.

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